molecular formula C17H24N2O4 B1314947 tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate CAS No. 247569-07-9

tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate

Cat. No.: B1314947
CAS No.: 247569-07-9
M. Wt: 320.4 g/mol
InChI Key: WLSYDQGCKDPQPL-AWEZNQCLSA-N
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Description

tert-Butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring both a tert-butyloxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) protective group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. For example, it is utilized in multi-step syntheses of complex heterocyclic systems, as evidenced by its role in a patented process for generating tetrahydroisoquinoline derivatives . The stereochemistry at the 3-position (S-configuration) and the Boc/Cbz protection scheme ensure selective reactivity during coupling or deprotection steps, making it valuable for constructing enantiomerically pure targets.

Properties

IUPAC Name

tert-butyl (3S)-3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSYDQGCKDPQPL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947671
Record name tert-Butyl 3-{[(benzyloxy)(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247569-07-9
Record name tert-Butyl 3-{[(benzyloxy)(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate, also known by its CAS number 847942-82-9, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₆H₂₃N₁O₃
  • Molecular Weight : 277.37 g/mol
  • Structure : The compound features a tert-butyl group, a benzyloxycarbonyl group, and a pyrrolidine ring, contributing to its unique reactivity and biological profile.

The biological activity of this compound can be attributed to its structural components:

  • Pyrrolidine Ring : This moiety is known for its role in various biological processes, including neurotransmission and enzyme inhibition.
  • Benzyloxycarbonyl Group : This group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of various bacteria and fungi.
  • Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets require further investigation.
  • Neuroprotective Effects : Some pyrrolidine derivatives are noted for their neuroprotective properties, which could be relevant in the context of neurodegenerative diseases.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis revealed that modifications in the benzyloxycarbonyl group enhanced antimicrobial potency.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition highlighted that certain pyrrolidine carboxylates could inhibit serine proteases. In vitro assays showed that this compound exhibited competitive inhibition with an IC50 value in the micromolar range, suggesting potential therapeutic applications in conditions where serine protease activity is dysregulated.

Case Study 3: Neuroprotective Effects

In a neuropharmacological study, compounds structurally related to this compound were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds reduced cell death in models of neurotoxicity induced by glutamate and hydrogen peroxide, likely through antioxidant mechanisms.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus, E. coliJournal of Medicinal Chemistry
Enzyme InhibitionCompetitive inhibition of serine proteasesBiochemical Journal
NeuroprotectiveReduction in oxidative stress-induced cell deathNeuropharmacology

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct comparative data for tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate. However, based on its structural features, comparisons can be inferred with analogous pyrrolidine derivatives and protective-group strategies:

Structural Analogues

tert-Butyl (R)-3-Benzyloxycarbonylaminopyrrolidine-1-carboxylate: The enantiomeric (R)-form would exhibit identical physical properties (e.g., melting point, solubility) but divergent stereochemical behavior in asymmetric syntheses. No enantiomeric data is provided in the evidence.

tert-Butyl 3-Aminopyrrolidine-1-carboxylate (Boc-protected analogue): Lacks the benzyloxycarbonyl group, rendering the amine moiety unprotected. This increases nucleophilicity but reduces stability during acidic/basic conditions.

Benzyl (S)-3-Aminopyrrolidine-1-carboxylate (Cbz-protected analogue): Missing the Boc group, which alters deprotection strategies (e.g., hydrogenolysis for Cbz vs. acidolysis for Boc).

Functional Group Reactivity

  • Boc vs. Cbz Protection: The Boc group (tert-butyl carbonate) is acid-labile, whereas the Cbz group (benzyloxycarbonyl) is removed via hydrogenolysis. This dual protection allows sequential deprotection, enabling orthogonal functionalization . Compounds with single protection (e.g., Boc-only) lack this versatility.
  • Pyrrolidine Core :
    Compared to piperidine or azetidine analogues, the pyrrolidine ring offers a balance of ring strain and conformational flexibility, influencing reaction kinetics and product stability.

Limitations of Available Evidence

For instance:

  • only details its synthetic application without comparative analysis .

To address this gap, consult additional resources such as:

  • Reaxys or SciFinder for physicochemical properties.
  • Comparative studies on pyrrolidine derivatives (e.g., J. Org. Chem., Org. Lett.).
  • Patent databases for analogous synthetic routes.

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